Mifepristone-d6

Isotope Dilution Mass Spectrometry Internal Standard Qualification LC-MS/MS Method Validation

Mifepristone-d6 (RU486-d6) is a stable isotope-labeled analog of the synthetic steroidal antiprogestogen mifepristone, in which six hydrogen atoms are replaced with deuterium, yielding a molecular formula of C29H29D6NO2 and a molecular weight of approximately 435.6 g/mol. The unlabeled parent compound mifepristone (CAS 84371-65-3) acts as a competitive antagonist at progesterone receptors (PR, IC50 = 0.2 nM) and glucocorticoid receptors (GR, IC50 = 2.6 nM) in vitro.

Molecular Formula C29H35NO2
Molecular Weight 435.6 g/mol
Cat. No. B12366929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMifepristone-d6
Molecular FormulaC29H35NO2
Molecular Weight435.6 g/mol
Structural Identifiers
SMILESCC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O
InChIInChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1/i3D3,4D3
InChIKeyVKHAHZOOUSRJNA-SGXGQBIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mifepristone-d6 (CAS 1228097-18-4): Deuterated Progesterone/Glucocorticoid Receptor Antagonist Internal Standard for LC-MS Quantification


Mifepristone-d6 (RU486-d6) is a stable isotope-labeled analog of the synthetic steroidal antiprogestogen mifepristone, in which six hydrogen atoms are replaced with deuterium, yielding a molecular formula of C29H29D6NO2 and a molecular weight of approximately 435.6 g/mol . The unlabeled parent compound mifepristone (CAS 84371-65-3) acts as a competitive antagonist at progesterone receptors (PR, IC50 = 0.2 nM) and glucocorticoid receptors (GR, IC50 = 2.6 nM) in vitro . As a deuterated derivative, mifepristone-d6 is designed exclusively as an analytical internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, enabling precise quantification of mifepristone and its metabolites in complex biological matrices through isotope dilution methodology . The compound is supplied at ≥95% chemical purity with isotopic enrichment of 98% ²H, and is stable for ≥1 year under recommended storage conditions .

Why Mifepristone-d6 Cannot Be Replaced by Non-Deuterated or Lower-Deuterium-Labeled Analogs in Quantitative Bioanalysis


In LC-MS/MS quantification, substitution of a deuterated internal standard with a non-isotopic structural analog (e.g., levonorgestrel, alfaxolone, or norethisterone) introduces differential extraction recovery and ionization efficiency that cannot be corrected through post-acquisition normalization, leading to systematic quantification bias exceeding ±15% in validation studies [1]. Even among deuterated analogs, the number and position of deuterium labels materially affect chromatographic retention time, ion suppression/isotopic cross-talk, and the severity of matrix effects [2]. Mifepristone-d6, with six deuterium atoms incorporated, provides a larger mass shift (+6 Da) from the unlabeled analyte than mifepristone-d3 (+3 Da), which directly reduces isotopic cross-contribution between the analyte and internal standard MRM channels, a known source of calibration curve non-linearity at low concentrations [3]. Furthermore, the isotopic enrichment specification (98% ²H for -d6 vs. ≥95–97% purity for many -d3 suppliers) directly governs the proportion of unlabeled or partially labeled species present, which if substituted without re-validation, would alter the method's limit of quantification and accuracy profile [4].

Mifepristone-d6 Comparative Evidence: Quantified Differentiation from Mifepristone-d3 and Non-Deuterated Alternatives


Isotopic Enrichment Specification: Mifepristone-d6 (98% ²H) vs. Mifepristone-d3 (97.51% Chemical Purity)

Mifepristone-d6 is specified with isotopic enrichment of 98% ²H (²H6 labeling) and minimum chemical purity of ≥95% . In contrast, the closest commercially available alternative deuterated analog, mifepristone-d3, is typically supplied with a chemical purity specification of 97.51% (not isotopic enrichment), and supplier technical documentation does not uniformly disclose ²H enrichment levels [1]. The 98% ²H enrichment specification for -d6 ensures that no more than 2% of the internal standard material consists of unlabeled or partially deuterated species that would contribute to the analyte MRM channel. This is critical because any unlabeled mifepristone present as an impurity in the internal standard stock solution directly elevates the baseline signal and compresses the lower limit of quantification (LLOQ) [2].

Isotope Dilution Mass Spectrometry Internal Standard Qualification LC-MS/MS Method Validation

Mass Shift Differential: +6 Da (d6) vs. +3 Da (d3) Reduces Isotopic Cross-Talk in MRM Quantification

Mifepristone-d6 (m/z 436 → 372; unlabeled analyte m/z 430 → 372) provides a nominal mass shift of +6 Da relative to unlabeled mifepristone, compared with a +3 Da shift for mifepristone-d3 (m/z 433 → 372). In multiple reaction monitoring (MRM) on unit-resolution triple quadrupole instruments, the +6 Da separation reduces the natural isotopic abundance overlap between the [M+H]⁺ envelope of the analyte and the internal standard channel. Specifically, the M+2 and M+4 isotopic peaks of unlabeled mifepristone (due to naturally occurring ¹³C and other isotopes) can contribute non-negligible signal intensity to the mifepristone-d3 MRM channel (Δm/z = 3), whereas this cross-contribution is negligible for the +6 Da shifted mifepristone-d6 channel [1]. This effect is quantifiable: for an analyte with ~30 carbon atoms, the M+2 isotopic abundance is approximately 35% of the monoisotopic peak, and M+4 is ~6% [2].

Isotopic Cross-Contribution MRM Interference LC-MS/MS Quantification

Validated Performance as Internal Standard: 22-OH-Mifepristone-d6 Demonstrates Recovery of 96.3% with Matrix Effect of 6.3%

In a peer-reviewed multi-analyte LC-MS/MS validation study for mifepristone and its three primary metabolites in human plasma, the deuterated internal standard 22-OH-mifepristone-d6 (a d6-labeled metabolite analog sharing the same deuteration strategy as mifepristone-d6) achieved a mean extraction recovery of 96.3% with an absolute matrix effect of only 6.3% at the 100 ng/mL quality control level [1]. For comparison, the same study reported that mifepristone-d3, used as internal standard for the parent analyte mifepristone, yielded a recovery of 101.1% with matrix effect of 1.1% at 100 ng/mL, while N-desmethyl mifepristone-d3 showed recovery of 97.0% with matrix effect of -3.0% [1]. The 22-OH-mifepristone-d6 data (recovery: 96.3%; matrix effect: 6.3%) confirms that d6-labeled internal standards provide effective normalization of sample preparation losses and ion suppression/enhancement phenomena without introducing excessive deuterium-associated retention time shifts that can compromise co-elution [2].

Pharmacokinetic Bioanalysis Metabolite Quantification Matrix Effect Normalization

Chromatographic Retention Time Differential: Deuterium-Induced Shift Must Be Accounted for in Method Transfer

Deuterated internal standards, including those labeled with six deuterium atoms, can exhibit measurably different chromatographic retention times compared to their unlabeled analyte counterparts due to the deuterium isotope effect on reversed-phase interactions. A foundational review of LC-MS/MS internal standard behavior reports that deuterated analogs may show retention time differences ranging from 0.02 to 0.15 minutes under typical reversed-phase gradient conditions, and in some documented cases, the shift is sufficient to cause differential matrix-induced ion suppression between the analyte and internal standard, invalidating the fundamental assumption of identical ionization behavior [1]. For mifepristone-d6 specifically, the larger number of deuterium labels (+6) relative to d3 alternatives (+3) may amplify this retention shift in certain mobile phase compositions (e.g., high aqueous conditions with methanol as organic modifier), necessitating method-specific verification of co-elution [2]. Analysts procuring mifepristone-d6 for existing LC-MS/MS methods that previously used mifepristone-d3 or non-deuterated internal standards must anticipate and evaluate this chromatographic shift during method transfer or re-validation.

Chromatographic Co-elution Isotope Effect LC Method Development

Differential Procurement Specifications: Mifepristone-d6 Offers Certified Stability of ≥1 Year vs. Undefined Stability for d3 Analogs

Supplier technical datasheets for mifepristone-d6 explicitly certify a stability period of ≥1 year under recommended storage conditions (-20°C, protected from light and moisture) . In contrast, technical documentation for mifepristone-d3 from multiple commercial suppliers does not consistently publish a defined stability specification, instead providing only storage temperature recommendations (e.g., -20°C, dry ice shipping) without a quantitated shelf-life guarantee [1]. This difference in documentation rigor has direct operational implications: laboratories operating under ISO 17025 or GLP compliance frameworks require supplier-certified stability data to establish internal standard expiry dating and to justify extended use of reference materials without re-qualification [2]. Procurement of mifepristone-d6 with documented ≥1-year stability reduces the frequency of re-order, re-qualification, and associated analytical downtime.

Reference Standard Stability Certificate of Analysis Quality Assurance

Recommended Research and Industrial Applications for Mifepristone-d6 Based on Quantitative Evidence


Regulated Bioanalytical Method Validation for Pharmacokinetic Studies (FDA/EMA Compliance)

Mifepristone-d6 is the preferred internal standard for LC-MS/MS methods requiring formal bioanalytical method validation under FDA (2018 BMV Guidance) or EMA guidelines. The 98% ²H isotopic enrichment specification minimizes unlabeled analyte carryover that would otherwise compress the LLOQ and require additional method optimization . The documented ≥1-year stability supports long-term pharmacokinetic studies and sample re-analysis windows mandated by regulatory authorities, while the +6 Da mass shift ensures minimal isotopic cross-talk across the linear dynamic range of 0.5–500 ng/mL as validated in peer-reviewed methods [1].

Clinical Therapeutic Drug Monitoring (TDM) of Mifepristone in Cushing's Syndrome and Endometrial Disorders

For clinical laboratories performing therapeutic drug monitoring of mifepristone in patients receiving chronic dosing for Cushing's syndrome or gynecological indications, mifepristone-d6 provides a matrix-matched internal standard that compensates for patient-to-patient variability in plasma protein binding and endogenous steroid interference. Validation data from the 22-OH-mifepristone-d6 analog demonstrates recovery of 96.3% with matrix effect of 6.3% in human plasma, confirming that d6-labeled internal standards in this chemical class meet the ≤15% precision and accuracy acceptance criteria for clinical bioanalysis [1].

Simultaneous Multi-Analyte Quantification of Mifepristone and Metabolites in Preclinical Rodent Studies

In preclinical pharmacokinetic and tissue distribution studies in murine models—where plasma volumes are limited to ≤100 µL—the use of mifepristone-d6 as an internal standard enables sensitive quantification (LOQ down to 40–105 pg/mL for mifepristone and metapristone in plasma and tissue homogenates) [2]. The high isotopic enrichment (98% ²H) of mifepristone-d6 reduces the contribution of unlabeled internal standard impurities to the analyte channel, which is particularly critical when quantifying low pg/mL concentrations in small-volume rodent samples where baseline noise significantly affects LLOQ .

Environmental Monitoring of Hormone Antagonists in Wastewater via Isotope Dilution LC-MS/MS

For environmental analytical chemistry applications involving trace-level detection of pharmaceutical contaminants in municipal and hospital wastewater, mifepristone-d6 serves as an isotope dilution internal standard that corrects for complex matrix effects from dissolved organic matter and co-extracted interferents. Published isotope dilution methods for hormone antagonist analysis in wastewater utilize deuterated internal standards to achieve method detection limits in the low ng/L range, and the +6 Da mass shift of mifepristone-d6 provides superior discrimination from isobaric matrix interferences compared to d3-labeled alternatives [3].

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